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Compound of Interest

Compound Name: 2-Isobutyl-4,5-dimethylthiazole

Cat. No.: B1594290 Get Quote

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive examination of 2-Isobutyl-4,5-
dimethylthiazole (CAS No. 53498-32-1), a heterocyclic organic compound of significant

interest in the flavor and fragrance industries. The document delineates its chemical structure,

physicochemical properties, and detailed spectroscopic profile. Key synthetic pathways are

discussed, emphasizing the chemical principles behind their execution. Furthermore, this guide

explores the compound's distinct organoleptic properties and its application in creating

authentic flavor and aroma profiles, particularly its characteristic green, tomato-like notes.

Standard analytical methodologies for its identification and quantification are presented,

alongside essential safety and handling information. This document is intended for researchers,

chemists, and product development professionals in fields requiring a deep technical

understanding of high-impact aroma chemicals.

Introduction
2-Isobutyl-4,5-dimethylthiazole is a substituted thiazole derivative that has garnered

significant attention for its potent and distinctive aroma profile.[1][2] Thiazoles, as a class of

sulfur- and nitrogen-containing five-membered heterocyclic compounds, are prevalent in

nature, often formed during the thermal processing of food through Maillard reactions.[3] They

are crucial contributors to the flavor profiles of roasted meats, coffee, nuts, and various fruits
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and vegetables. 2-Isobutyl-4,5-dimethylthiazole, specifically, is renowned for its intense

green, slightly nutty, and vegetative aroma, strongly reminiscent of fresh tomato leaves.[1][4][5]

This characteristic makes it an invaluable component for flavorists and perfumers aiming to

impart natural-smelling fresh and vegetative notes in a wide array of products, from savory

sauces and snacks to nuanced fruit and beverage flavors.[3][4] This guide offers a detailed

exploration of its core chemical and physical attributes.

Chemical Structure and Nomenclature
The unique properties of 2-Isobutyl-4,5-dimethylthiazole stem directly from its molecular

architecture. The structure consists of a central 1,3-thiazole ring, which is substituted at three

positions: an isobutyl group at position 2, and two methyl groups at positions 4 and 5.[2] The

aromaticity of the thiazole ring provides significant chemical stability.[6]

IUPAC Name: 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole[6][7]

CAS Number: 53498-32-1[8][9][10]

FEMA Number: 4647[1][8][11]

JECFA Number: 2109[1][8]

Synonyms: 4,5-Dimethyl-2-isobutylthiazole, Geranium thiazole[1][2][11]

Caption: Chemical structure of 2-Isobutyl-4,5-dimethylthiazole.

Physicochemical Properties
The physical and chemical data for 2-Isobutyl-4,5-dimethylthiazole are essential for its proper

handling, storage, and application in formulations. It is typically a liquid at room temperature

with limited water solubility.[1][2][6]
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Property Value Reference(s)

Molecular Formula C₉H₁₅NS [1][2][6][10]

Molecular Weight 169.29 g/mol [1][6][10]

Appearance Colorless to pale yellow liquid [1][2][7]

Density 0.967 g/mL (approx.) [1][9][11]

Refractive Index 1.490 - 1.498 (@ 20°C) [1][11]

Flash Point 23.89 °C (75.00 °F) [1]

Solubility

Insoluble in water; Soluble in

ethanol and other organic

solvents

[2][6]

Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation and is crucial for quality

control.

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight with a

molecular ion peak ([M]⁺) at m/z 169.[6] The fragmentation pattern is characteristic of

substituted thiazoles, often showing a primary cleavage at the bond connecting the isobutyl

group to the thiazole ring.[6]

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is consistent with the

fully substituted thiazole ring, meaning there are no signals in the typical aromatic proton

region (7-9 ppm).[6] The spectrum is instead characterized by signals corresponding to the

alkyl substituents: two distinct singlets for the non-equivalent methyl groups at C4 and C5,

and a set of signals (a doublet, a multiplet, and another doublet) characteristic of the isobutyl

group.[6]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that

validate the structure. Key absorptions include C-H stretching vibrations from the alkyl

groups in the 2800-3000 cm⁻¹ region and characteristic thiazole ring vibrations, such as C=N

stretching, which typically appear around 1500-1600 cm⁻¹.[6]
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Synthesis and Manufacturing
While various proprietary methods exist for industrial production, a classic and illustrative

method for synthesizing substituted thiazoles is the Hantzsch Thiazole Synthesis. This

methodology provides a logical and robust pathway to 2-Isobutyl-4,5-dimethylthiazole.

Causality and Rationale: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry,

relying on the condensation reaction between an α-haloketone and a thioamide. For the target

molecule, the logical precursors are 3-bromo-2-butanone and isovaleramide (3-

methylbutanamide). The thioamide provides the S-C-N backbone fragment, while the α-

haloketone provides the remaining carbon atoms of the ring. The reaction proceeds via an

initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen,

followed by cyclization and dehydration to form the stable aromatic thiazole ring.

3-Bromo-2-butanone
(α-haloketone)

Hantzsch Thiazole Synthesis
(Condensation & Cyclization)

Isovaleramide
(Thioamide)

Thioester Intermediate Formation
&

Intramolecular Cyclization

Dehydration
(Loss of H₂O)

2-Isobutyl-4,5-dimethylthiazole
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Caption: Workflow for Hantzsch synthesis of 2-Isobutyl-4,5-dimethylthiazole.

Organoleptic Properties and Applications
The primary value of 2-Isobutyl-4,5-dimethylthiazole lies in its powerful and distinctive

sensory profile.

Odor Profile: The odor is characterized as intensely green, herbaceous, and vegetative, with

notes of geranium, nuts, and earth.[1][2] Its most prominent feature is a striking resemblance

to tomato foliage.[4][5] Due to its high strength, it is recommended to be evaluated in a

diluted solution (e.g., 0.1% or less).[1]

Applications: Its unique profile makes it a versatile ingredient for a range of applications:

Tomato Flavors: It is a cornerstone ingredient for building authentic fresh and vine-ripened

tomato flavors in sauces, ketchups, soups, and snacks.[4][12]

Fruit Flavors: It adds a unique green, fresh-picked nuance to fruit profiles like raspberry,

papaya, and melon.[4] It can also be used to enhance the character of fresh lime.[3]

Vegetable and Savory Flavors: Beyond tomato, it can be used to impart a general green

and earthy character to other vegetable flavors and adds complexity to savory profiles like

roast beef.[3]

Fragrance: In perfumery, it contributes a green, geranium-like note.[1]
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Caption: Relationship between structure and key aroma characteristics.

Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the

identification and quantification of 2-Isobutyl-4,5-dimethylthiazole in complex matrices.

Protocol: GC-MS Analysis

This protocol is a self-validating system where identity is confirmed by two independent

parameters: retention time (relative to standards) and the mass spectrum.

Sample Preparation:

Create a stock solution of 2-Isobutyl-4,5-dimethylthiazole standard in a suitable solvent

(e.g., Dichloromethane or Ethanol) at 1000 ppm.

Prepare a calibration curve by serially diluting the stock solution to concentrations ranging

from 0.1 to 10 ppm.

For an unknown sample, dissolve or dilute a known quantity in the same solvent to bring

the expected concentration of the analyte within the calibration range.
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GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 8890 GC or equivalent.

Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x

0.25 mm x 0.25 µm), is recommended.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: Increase at 10°C/min to 250°C.

Final hold: Hold at 250°C for 5 minutes.

Mass Spectrometer: Agilent 5977 MSD or equivalent.

Ion Source: Electron Ionization (EI) at 70 eV.

MSD Transfer Line: 280°C.

Scan Range: m/z 40-300.

Data Analysis:

Identification: Confirm the identity of the analyte by matching its retention time with that of

the pure standard. Further confirmation is achieved by comparing the acquired mass

spectrum with a reference library spectrum, looking for the molecular ion at m/z 169 and

characteristic fragment ions.

Quantification: Integrate the peak area of the target ion (m/z 169). Plot the peak areas of

the calibration standards against their concentrations to generate a calibration curve.

Calculate the concentration of the analyte in the unknown sample using the regression

equation from the curve.
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Safety and Handling
Proper safety protocols are mandatory when handling 2-Isobutyl-4,5-dimethylthiazole.

Hazards: The compound is classified as potentially causing skin irritation (H315), serious eye

irritation (H319), and respiratory irritation (H335).[13]

Precautions:

Handle in a well-ventilated area or under a chemical fume hood.[13]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

Avoid breathing vapors or mist.[13]

Keep away from heat, sparks, and open flames.[1]

Store in a cool, dry place in a tightly sealed container.[13]

Conclusion
2-Isobutyl-4,5-dimethylthiazole is a high-impact aroma chemical with a unique and valuable

sensory profile. Its structural features, particularly the substituted thiazole ring, give rise to its

characteristic green and tomato-like notes, making it indispensable in modern flavor and

fragrance creation. A thorough understanding of its physicochemical properties, synthesis, and

analytical behavior, as detailed in this guide, is crucial for its effective and safe application in

scientific research and commercial product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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